molecular formula C4H10O4S B147654 Sulfuric acid, monobutyl ester CAS No. 15507-13-8

Sulfuric acid, monobutyl ester

Cat. No.: B147654
CAS No.: 15507-13-8
M. Wt: 154.19 g/mol
InChI Key: ZTHQBROSBNNGPU-UHFFFAOYSA-N
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Description

Butyl hydrogen sulfate is a sulfuric ester.

Biological Activity

Sulfuric acid, monobutyl ester, commonly known as sodium butyl sulfate (SBS), is an anionic surfactant with significant biological activity. Its amphiphilic nature allows it to interact with both polar and nonpolar substances, making it useful in various biochemical applications. This article explores the biological activity of SBS, including its mechanisms of action, effects on drug metabolism, and potential therapeutic applications.

  • Molecular Formula : C₄H₉O₄S
  • Molecular Weight : Approximately 176.16 g/mol
  • Structure : Contains a sulfate group linked to a butyl group through an ester bond.

Sodium butyl sulfate exhibits biological activity primarily through its surfactant properties. The polar sulfate group interacts with water molecules, while the nonpolar butyl chain interacts with hydrophobic substances. This amphiphilic characteristic reduces surface tension, facilitating:

  • Wetting : Enhances the spread of liquids on surfaces.
  • Emulsification : Stabilizes mixtures of oil and water by reducing interfacial tension.
  • Solubilization : Increases the solubility of various compounds in aqueous solutions, which can affect drug bioavailability and metabolism .

Drug Metabolism and Bioavailability

Research indicates that SBS can modulate the solubility of drugs, potentially influencing pharmacokinetics. Its surfactant properties may enhance drug delivery systems by improving cellular uptake mechanisms. Studies have demonstrated that SBS can affect the metabolism of xenobiotics, highlighting its role in various biochemical pathways .

Interaction with Biological Molecules

SBS's ability to interact with cellular membranes allows it to influence numerous biological processes. For example:

  • Cell Membrane Interaction : The compound can alter membrane fluidity and permeability, affecting the transport of ions and molecules across cell membranes.
  • Biochemical Pathways : By interacting with proteins and lipids, SBS may impact signaling pathways involved in cellular responses .

Case Study 1: Surfactant Activity in Drug Formulations

A study investigated the use of sodium butyl sulfate as a co-surfactant in drug formulations. The results indicated that SBS significantly improved the solubility and stability of poorly soluble drugs. In vitro tests showed enhanced absorption profiles when combined with other excipients, suggesting its potential for improving oral bioavailability.

Case Study 2: Environmental Impact and Biodegradation

Research has also focused on the environmental implications of SBS. A study assessed its biodegradation in aquatic environments, finding that while SBS is stable under certain conditions, it can be metabolized by microbial communities over time. This highlights the importance of understanding its ecological footprint alongside its biological activity .

Applications in Industry and Medicine

Sodium butyl sulfate finds diverse applications across several fields:

  • Pharmaceuticals : Used as a solubilizer and emulsifier in drug formulations.
  • Cosmetics : Acts as a surfactant in personal care products.
  • Industrial Cleaning : Employed in formulations for cleaning agents due to its effective surface-active properties .

Comparative Analysis of Surfactants

PropertySodium Butyl SulfateOther Surfactants (e.g., SDS)
Molecular Weight176.16 g/molVaries (e.g., SDS ~288.38 g/mol)
ChargeAnionicAnionic (SDS), Cationic (CTAB)
Amphiphilic NatureYesYes
Biological ActivityHighModerate to High
Environmental ImpactModerateVaries

Properties

IUPAC Name

butyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHQBROSBNNGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165805
Record name Sulfuric acid, monobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15507-13-8
Record name Sulfuric acid, monobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, monobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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